1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane
Overview
Description
1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane is a chemical compound with the molecular formula C15H38O2Si3 and a molecular weight of 334.72 g/mol . It is a type of trisiloxane, which is a class of organosilicon compounds. This compound is known for its unique properties, including its low surface tension and high spreading ability, making it valuable in various industrial applications.
Mechanism of Action
Target of Action
1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane, also known as 3-OCTYLHEPTAMETHYLTRISILOXANE, is a compound that is primarily used in the cosmetic industry . It is often found in products such as body oils, eye creams, face washes, general moisturizers, hair conditioners, shampoos, and makeup . Therefore, its primary targets are the skin and hair cells where it is applied.
Mode of Action
It is known to be used as an agricultural adjuvant and sensory performance enhancer in cosmetic formulations . As an adjuvant, it can enhance the effectiveness of other active ingredients in the formulation. As a sensory performance enhancer, it can improve the feel, spreadability, and overall sensory experience of the product.
Result of Action
The result of the action of this compound is primarily observed in the improved sensory characteristics of the cosmetic products it is used in . This includes better spreadability, a more pleasant feel on the skin or hair, and enhanced effectiveness of other active ingredients.
Preparation Methods
The synthesis of 1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane typically involves the reaction of 1-octene with hexamethyldisiloxane in the presence of a platinum catalyst . The reaction conditions include a temperature range of 60-80°C and a reaction time of 4-6 hours . Industrial production methods often utilize continuous flow reactors to ensure consistent product quality and high yield.
Chemical Reactions Analysis
1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane undergoes various chemical reactions, including:
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond, typically in the presence of a platinum catalyst.
Oxidation: The compound can be oxidized to form silanols and siloxanes under specific conditions.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles to form different organosilicon compounds.
Common reagents used in these reactions include platinum catalysts , halogens , and oxidizing agents . The major products formed from these reactions are often other siloxane derivatives, which have applications in various industries.
Scientific Research Applications
1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organosilicon compounds and as a hydrosilylation agent.
Biology: The compound is used in the formulation of biocompatible materials and as a surfactant in biological assays.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to enhance the solubility and bioavailability of hydrophobic drugs.
Comparison with Similar Compounds
1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane can be compared with other similar compounds such as:
1,1,1,3,5,5,5-Heptamethyltrisiloxane: This compound has a similar structure but lacks the octyl group, resulting in different physical and chemical properties.
3-Hexylheptamethyltrisiloxane: This compound has a hexyl group instead of an octyl group, leading to variations in its spreading and wetting abilities.
The uniqueness of this compound lies in its optimal balance of hydrophobic and hydrophilic properties, making it highly effective in applications requiring low surface tension and high spreading efficiency.
Properties
IUPAC Name |
trimethyl-(methyl-octyl-trimethylsilyloxysilyl)oxysilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H38O2Si3/c1-9-10-11-12-13-14-15-20(8,16-18(2,3)4)17-19(5,6)7/h9-15H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRSFLUHMDMRFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H38O2Si3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
42557-07-3 | |
Record name | Poly[oxy(methyloctylsilylene)], α-(trimethylsilyl)-ω-[(trimethylsilyl)oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42557-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6051807 | |
Record name | 1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6051807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-octyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
17955-88-3 | |
Record name | Caprylyl methicone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17955-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Caprylyl trisiloxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017955883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-octyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6051807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,3,5,5,5-heptamethyl-3-octyltrisiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.059 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAPRYLYL TRISILOXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q95M2P1KJL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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